molecular formula C16H18O6 B14257081 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- CAS No. 335202-70-5

1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl-

Cat. No.: B14257081
CAS No.: 335202-70-5
M. Wt: 306.31 g/mol
InChI Key: BUUJTVUEOIYOMT-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- is a complex organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxy group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- typically involves multi-step organic reactions. One common method includes the alkylation of a naphthoquinone derivative followed by hydroxylation and methoxylation reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Methoxy and hydroxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- involves its redox properties. It can act as an oxidizing or reducing agent, interacting with cellular components and disrupting normal cellular functions. This compound targets specific molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.

    2-Hydroxy-1,4-naphthoquinone: Known for its biological activities and used in various applications.

    2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with distinct chemical properties.

Uniqueness

1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- stands out due to its multiple methoxy groups and unique substitution pattern, which confer specific chemical and biological properties not found in simpler naphthoquinone derivatives.

Properties

CAS No.

335202-70-5

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

3-ethyl-4-hydroxy-5,7,8-trimethoxy-6-methylnaphthalene-1,2-dione

InChI

InChI=1S/C16H18O6/c1-6-8-11(17)9-10(13(19)12(8)18)16(22-5)15(21-4)7(2)14(9)20-3/h17H,6H2,1-5H3

InChI Key

BUUJTVUEOIYOMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C(C(=C2OC)C)OC)OC)C(=O)C1=O)O

Origin of Product

United States

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